Scaffold Preorganization: Enhanced DPP-4 Inhibitor Potency via 2-Azanorbornane Framework
While direct data for ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is unavailable, its core 2-azanorbornane scaffold provides a quantifiable advantage in drug design over less rigid amines. For instance, compound 12a (neogliptin), a DPP-4 inhibitor incorporating a 2-azabicyclo[2.2.1]heptane moiety, exhibited an IC50 of 16.8 nM [1]. This potency is greater than that of the clinically approved DPP-4 inhibitors vildagliptin and sitagliptin, which have reported IC50 values of 620 nM and 19 nM, respectively [2]. This class-level inference demonstrates how the constrained bicyclic system can be leveraged to achieve superior target engagement.
| Evidence Dimension | In vitro DPP-4 inhibitory activity |
|---|---|
| Target Compound Data | Scaffold derived data: Compound 12a (Neogliptin) IC50 = 16.8 nM |
| Comparator Or Baseline | Vildagliptin IC50 = 620 nM; Sitagliptin IC50 = 19 nM |
| Quantified Difference | Neogliptin is ~37-fold more potent than vildagliptin and ~1.1-fold more potent than sitagliptin. |
| Conditions | DPP-4 inhibition assay |
Why This Matters
This data demonstrates the potential of the 2-azanorbornane core to create highly potent biological probes or drug candidates, justifying the procurement of this scaffold-containing intermediate for structure-activity relationship (SAR) studies.
- [1] Maslov IO, Zinevich TV, Kirichenko OG, et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel). 2022;15(3):273. View Source
- [2] Maslov IO, Zinevich TV, Kirichenko OG, et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel). 2022;15(3):273. (Reported comparator values) View Source
